![molecular formula C33H33N5O5 B071355 Sdz nkt 343 CAS No. 180046-99-5](/img/structure/B71355.png)
Sdz nkt 343
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of SDZ NKT 343 and related compounds often involves complex chemical reactions designed to produce selective receptor antagonists with high potency. While specific synthesis details for this compound are proprietary, similar compounds are typically synthesized through a series of chemical reactions that ensure specificity and high affinity for their target receptors. The selective inhibition of the NK1 receptor by this compound suggests a sophisticated synthetic strategy that ensures high specificity and efficacy (Walpole et al., 1998).
Applications De Recherche Scientifique
Pharmacological Properties : SDZ NKT 343 exhibits selective antagonism of the NK1 receptor. It has high potency at human and guinea-pig NK1 receptors, making it a potential therapeutic agent in diseases where NK1 receptor hyperfunction is involved. The compound demonstrates non-competitive interaction at the human NK1 receptor and has weak affinity to human NK2 and NK3 receptors (Walpole et al., 1998).
Effect on Cutaneous Responses in Primates : this compound was found to affect the sensitization of spinothalamic tract cells by capsaicin in monkeys. It significantly reversed the increased response to brushing in sensitized cells, suggesting a role in modulating responses to innocuous mechanical stimuli (Rees et al., 1998).
Anti-Hyperalgesic Activity : In models of inflammatory hyperalgesia in guinea-pigs, this compound demonstrated oral analgesic and anti-inflammatory activity. It was effective in reducing mechanical hyperalgesia and also showed activity against thermal hyperalgesia. Its efficacy in these models suggests its potential as an analgesic in human conditions related to NK1 receptor activity (Campbell et al., 2000).
Neuropathic Pain Treatment : In a guinea-pig model of neuropathic pain, this compound significantly reduced mechanical hyperalgesia following both oral and intrathecal administration. This finding implies that NK1 receptor antagonists like this compound may be a new class of anti-hyperalgesic drugs for the treatment of neuropathic pain resulting from peripheral nerve damage (Campbell et al., 1998).
Mécanisme D'action
Target of Action
SDZ NKT 343 is a highly selective antagonist for the human tachykinin NK1 receptor . The NK1 receptor is a type of neurokinin receptor that binds to the neuropeptide substance P (SP), which is primarily produced by neurons and released in the central nervous system and periphery . NK1 receptors are broadly distributed on neurons within the CNS and are also common in peripheral tissues .
Mode of Action
this compound interacts with its target, the NK1 receptor, by binding to it and blocking its activation . This prevents SP from binding to the NK1 receptor and triggering the usual physiological responses . This compound potently antagonizes SP-induced Ca2+ efflux in vitro .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SP-NK1 pathway . By blocking the NK1 receptors, this compound inhibits the physiological effects typically induced by SP, such as pain, emesis, and anxiety .
Result of Action
The primary result of this compound’s action is the inhibition of mechanical hyperalgesia . Hyperalgesia is an increased sensitivity to pain, and by blocking the NK1 receptors, this compound can reduce this sensitivity . Additionally, it has been shown to antagonize SP-induced bronchoconstriction in anaesthetized guinea-pigs .
Safety and Hazards
SDZ NKT 343 is intended for laboratory research use only . For safety information, please refer to the Safety Data Sheet .
Relevant Papers Several papers have been published on this compound. These include studies on its general pharmacology , its effects on cutaneous responses of primate spinothalamic tract neurons sensitized by intradermal capsaicin injection , and its potential as a novel, selective NK1 receptor antagonist .
Propriétés
IUPAC Name |
(2S)-2-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N5O5/c1-36(22-23-10-3-2-4-11-23)32(40)28(21-24-17-18-25-12-5-6-13-26(25)20-24)34-31(39)30-16-9-19-37(30)33(41)35-27-14-7-8-15-29(27)38(42)43/h2-8,10-15,17-18,20,28,30H,9,16,19,21-22H2,1H3,(H,34,39)(H,35,41)/t28-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVSIMQAFWRUEC-JDXGNMNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@@H]4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431762 | |
Record name | SDZ NKT 343 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
180046-99-5 | |
Record name | SDZ NKT 343 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does SDZ NKT 343 interact with its target and what are the downstream effects?
A: this compound acts as a potent and selective antagonist of the human NK1 receptor [, ]. This receptor is primarily activated by the neuropeptide Substance P, which plays a role in pain transmission, emesis, and various neuropsychiatric conditions. By blocking the NK1 receptor, this compound inhibits the binding and subsequent signaling cascade initiated by Substance P. This, in turn, is believed to contribute to its analgesic effects in chronic pain models [] and potentially modulate other physiological processes associated with Substance P signaling.
Q2: What is the structure-activity relationship (SAR) of this compound? How do modifications to its structure impact its activity, potency, and selectivity?
A: The development of this compound involved a series of structural modifications guided by SAR studies []. Initially, researchers discovered that 2-substitution on the benzylthiourea moiety was crucial for enhancing affinity for the human NK1 receptor. Halogen substitutions (Cl, Br) at this position proved beneficial. Further optimization involved modifying the proline diphenylmethyl amide portion, leading to the identification of aromatic amino acid amides that improved binding affinity. Notably, incorporating a 2-chlorobenzylthiourea unit with a 2-naphthylalanine amide resulted in the first sub-nanomolar ligand for the human NK1 receptor. Subsequent simplification of the benzylthiourea to phenylthiourea, along with the inclusion of a 2-nitro group, culminated in the development of this compound, a highly potent human NK1 receptor ligand with a Ki of 0.16 nM []. These findings highlight the importance of specific structural motifs in achieving high affinity and selectivity for the target receptor.
Q3: What is known about the in vitro and in vivo efficacy of this compound?
A: Beyond its high in vitro potency, this compound demonstrated significant analgesic effects in preclinical models. Specifically, it showed potent oral activity in guinea pig models of both chronic inflammatory and neuropathic pain []. This suggests potential therapeutic benefits in managing chronic pain conditions. Additionally, research using positron emission tomography (PET) imaging with a radiolabeled NK1 receptor antagonist, [18F]fluoroethyl-SPA-RQ, highlighted this compound's capacity to act as an antagonist for central NK1 receptors in various animal models []. This further supports its potential for therapeutic applications targeting central nervous system disorders where Substance P and the NK1 receptor are implicated.
Q4: Were any studies conducted to investigate the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?
A: While specific details regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available within the provided abstracts, its potent oral activity in preclinical pain models [] strongly suggests favorable pharmacokinetic properties. This suggests the compound is absorbed effectively upon oral administration and reaches its target site of action in sufficient concentrations to exert its pharmacological effects. Further research, including detailed PK/PD studies, would be necessary to fully elucidate the compound's disposition and behavior within the body.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.